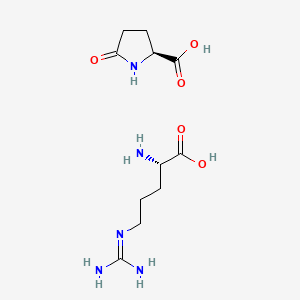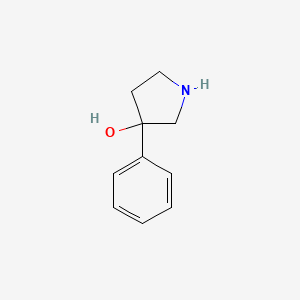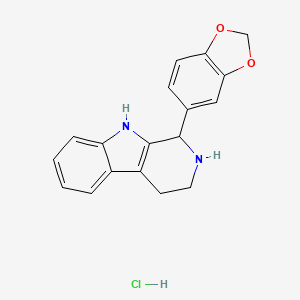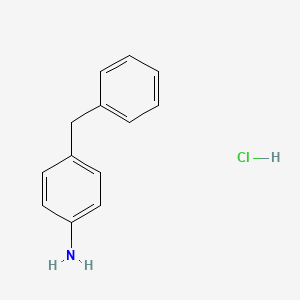
4-メチル-2-ヘプタノン
概要
説明
4-Methyl-2-heptanone, also known as isobutyl propyl ketone, is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a characteristic odor and is used in various industrial applications. The compound is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups.
科学的研究の応用
4-Methyl-2-heptanone has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its role as a pheromone in certain insect species. It is also used in the study of metabolic pathways and enzyme activities.
Medicine: Explored for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
Target of Action
4-Methyl-2-heptanone, also known as 4-methylheptan-2-one, is a volatile organic compound (VOC) that is broadly distributed in nature It has been found to act as an attractant for certain species of nematodes when produced by the bacteriumBacillus nematocida B16 .
Mode of Action
It is thought to interact with olfactory receptors in nematodes, attracting them towards the source of the compound
Biochemical Pathways
The biosynthesis of 4-Methyl-2-heptanone in microorganisms like Bacillus nematocida B16 involves a novel methylketone synthase gene, yneP . This gene is involved in the de novo synthesis of fatty acids, which are then converted into 4-Methyl-2-heptanone
Result of Action
The primary known effect of 4-Methyl-2-heptanone is its role as an attractant for nematodes The molecular and cellular effects of this action are not well-documented
生化学分析
Biochemical Properties
4-Methyl-2-heptanone plays a role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, 4-Methyl-2-heptanone has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, 4-Methyl-2-heptanone can bind to certain receptor proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways.
Cellular Effects
The effects of 4-Methyl-2-heptanone on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-Methyl-2-heptanone has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes . This can lead to changes in the levels of reactive oxygen species and the activation of antioxidant defense mechanisms. Furthermore, 4-Methyl-2-heptanone can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the flux of metabolic pathways and the levels of metabolites.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-2-heptanone involves several key interactions at the molecular level. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, leading to changes in their catalytic activity . This inhibition can result in the accumulation of substrates and the alteration of metabolic pathways. Additionally, 4-Methyl-2-heptanone can interact with receptor proteins, leading to changes in their conformation and activity. These interactions can trigger downstream signaling events, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-heptanone can change over time. The stability and degradation of 4-Methyl-2-heptanone are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-2-heptanone can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Additionally, prolonged exposure to 4-Methyl-2-heptanone can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and antioxidant defense mechanisms.
Dosage Effects in Animal Models
The effects of 4-Methyl-2-heptanone vary with different dosages in animal models. At low doses, 4-Methyl-2-heptanone may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of 4-Methyl-2-heptanone can lead to adverse effects, including changes in behavior, organ toxicity, and alterations in metabolic pathways.
Metabolic Pathways
4-Methyl-2-heptanone is involved in several metabolic pathways, including its own metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Methyl-2-heptanone, leading to the formation of metabolites that can be further processed and excreted from the body . The interaction of 4-Methyl-2-heptanone with metabolic enzymes can also affect the levels of other metabolites and the flux of metabolic pathways. For example, the inhibition of cytochrome P450 enzymes by 4-Methyl-2-heptanone can lead to the accumulation of substrates and the alteration of metabolic flux.
Transport and Distribution
The transport and distribution of 4-Methyl-2-heptanone within cells and tissues are influenced by its interactions with transporters and binding proteins. 4-Methyl-2-heptanone can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, 4-Methyl-2-heptanone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Methyl-2-heptanone within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 4-Methyl-2-heptanone can affect its activity and function. 4-Methyl-2-heptanone can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The targeting of 4-Methyl-2-heptanone to specific organelles can be mediated by post-translational modifications and targeting signals. These interactions can influence the activity of 4-Methyl-2-heptanone and its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-2-heptanone can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanol with a suitable oxidizing agent. Another method involves the condensation of isobutyl alcohol with propionic acid, followed by dehydration and oxidation.
Industrial Production Methods: In industrial settings, 4-Methyl-2-heptanone is typically produced through the catalytic hydrogenation of 4-methyl-2-heptenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound.
化学反応の分析
Types of Reactions: 4-Methyl-2-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyl-2-heptanoic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of 4-Methyl-2-heptanone with reducing agents such as sodium borohydride or lithium aluminum hydride yields 4-methyl-2-heptanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and halogenating agents.
Major Products Formed:
Oxidation: 4-Methyl-2-heptanoic acid.
Reduction: 4-Methyl-2-heptanol.
Substitution: Various substituted ketones and alcohols, depending on the reagents used.
類似化合物との比較
4-Methyl-2-heptanone can be compared with other similar compounds, such as:
2-Heptanone: Similar in structure but lacks the methyl group at the fourth position. It has different physical and chemical properties, such as a lower boiling point and different odor characteristics.
4-Methyl-3-heptanone: Similar in structure but with the carbonyl group at the third position. It exhibits different reactivity and applications.
2-Methyl-4-heptanone: Another isomer with the methyl group at the second position. It has distinct properties and uses compared to 4-Methyl-2-heptanone.
The uniqueness of 4-Methyl-2-heptanone lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for various applications in research and industry.
特性
IUPAC Name |
4-methylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFPSSTVLFHHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976905 | |
| Record name | 4-Methylheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-06-0 | |
| Record name | 2-Heptanone, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-heptanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-methyl-2-heptanone in the context of Actephila merrilliana?
A: 4-Methyl-2-heptanone was identified as one of the major chemical components in the essential oil extracted from Actephila merrilliana fruits. [] This finding contributes to the overall chemical profile of the plant, which can be valuable for understanding its potential applications.
Q2: Can you elaborate on the concentration of 4-methyl-2-heptanone found in Actephila merrilliana and its implications?
A: Gas chromatography-mass spectrometry (GC-MS) analysis revealed that 4-methyl-2-heptanone constitutes 4.011% of the total essential oil extracted from Actephila merrilliana fruits. [] While not the most abundant compound, this concentration suggests a potential role in the plant's aroma profile and possibly its ecological interactions.
Q3: What analytical techniques were employed to identify and quantify 4-methyl-2-heptanone in the studies?
A: Both studies utilized gas chromatography-mass spectrometry (GC-MS) for the separation, identification, and quantification of volatile compounds, including 4-methyl-2-heptanone. [, ] This technique allows for the precise determination of the compound's presence and relative abundance within complex mixtures.
Q4: Beyond Actephila merrilliana, has 4-methyl-2-heptanone been found in other natural sources?
A: Yes, 4-methyl-2-heptanone was also detected in fermented soybean paste (doenjang) where its presence was linked to the activity of enzymes, specifically lipase, from various Aspergillus species used in the fermentation process. [] This finding highlights the compound's potential role in contributing to the characteristic aroma of fermented foods.
Q5: Does the concentration of 4-methyl-2-heptanone change during the fermentation of soybean paste?
A: While the study doesn't explicitly track the concentration changes of 4-methyl-2-heptanone, it does mention that the content of ethyl esters of long-chained fatty acids, which are related compounds, significantly increased in the later stages of soybean paste fermentation. [] This suggests a possible influence of fermentation time on the volatile profile, potentially including 4-methyl-2-heptanone, although further investigation is needed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
